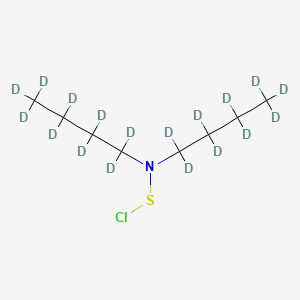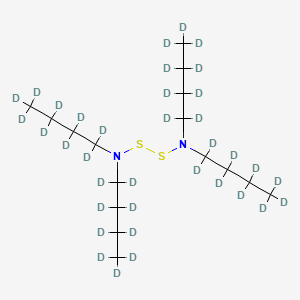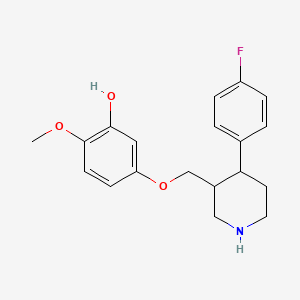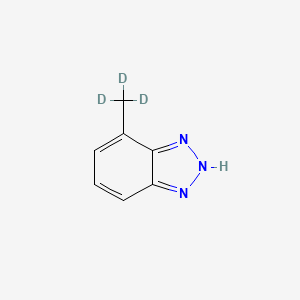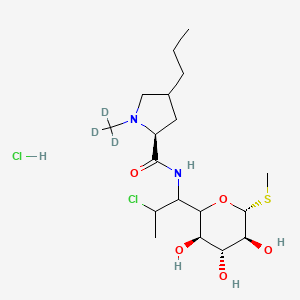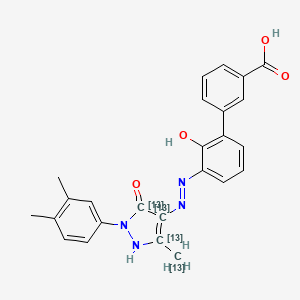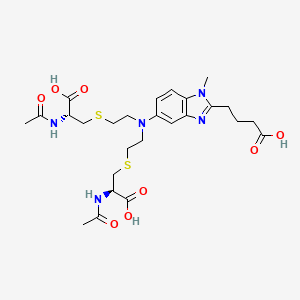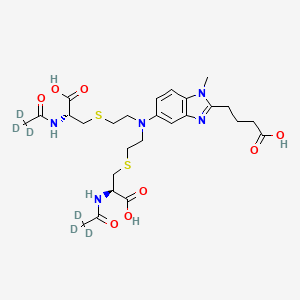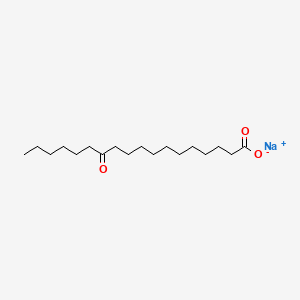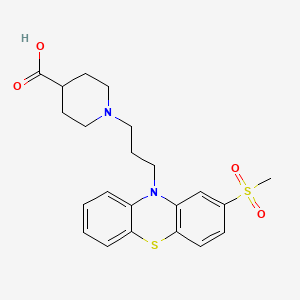
6-Mercaptopurine-13C2,15N (major)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Mercaptopurine-13C2,15N (major) is a stable isotope-labeled compound of 6-Mercaptopurine. It is a purine analogue that has been widely used as an antileukemic and immunosuppressive agent. The compound is labeled with carbon-13 and nitrogen-15 isotopes, making it useful for various research applications, particularly in the fields of pharmacokinetics and metabolic studies .
Wissenschaftliche Forschungsanwendungen
6-Mercaptopurine-13C2,15N has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies involving purine metabolism.
Biology: Employed in metabolic studies to track the incorporation of purines into nucleic acids.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of 6-Mercaptopurine in the body.
Industry: Applied in the development of new antileukemic drugs and immunosuppressive agents .
Wirkmechanismus
6-Mercaptopurine-13C2,15N (major) competes with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) and is itself converted to thioinosinic acid (TIMP) . TIMP inhibits several reactions involving inosinic acid (IMP), including the conversion of IMP to xanthylic acid (XMP) and the conversion of IMP to adenylic acid (AMP) via adenylosuccinate (SAMP) .
Safety and Hazards
6-Mercaptopurine-13C2,15N (major) is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin irritation, and may cause respiratory irritation . It is also suspected of causing genetic defects and damaging fertility or the unborn child .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Mercaptopurine-13C2,15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the purine structure. The general synthetic route includes the following steps:
Starting Materials: The synthesis begins with labeled precursors containing carbon-13 and nitrogen-15.
Cyclization: The labeled precursors undergo cyclization to form the purine ring structure.
Thiol Group Introduction: A thiol group is introduced at the 6-position of the purine ring to form 6-Mercaptopurine-13C2,15N.
Industrial Production Methods: Industrial production of 6-Mercaptopurine-13C2,15N follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of labeled precursors are synthesized.
Purification: The compound is purified using techniques such as crystallization and chromatography to achieve high purity levels
Analyse Chemischer Reaktionen
Types of Reactions: 6-Mercaptopurine-13C2,15N undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The thiol group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol.
Substitution: Electrophiles such as alkyl halides.
Major Products:
Oxidation: Disulfides.
Reduction: Thiol derivatives.
Substitution: Alkylated purine derivatives
Vergleich Mit ähnlichen Verbindungen
6-Mercaptopurine: The non-labeled version of the compound.
Azathioprine: A prodrug that is converted to 6-Mercaptopurine in the body.
Thioguanine: Another purine analogue with similar antileukemic properties.
Uniqueness: 6-Mercaptopurine-13C2,15N is unique due to its stable isotope labeling, which allows for precise tracking in metabolic and pharmacokinetic studies. This labeling provides valuable insights into the compound’s behavior in biological systems, which is not possible with non-labeled analogues .
Eigenschaften
CAS-Nummer |
1190008-04-8 |
|---|---|
Molekularformel |
C5H4N4S |
Molekulargewicht |
155.153 |
IUPAC-Name |
3,7-dihydropurine-6-thione |
InChI |
InChI=1S/C5H4N4S/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H2,6,7,8,9,10)/i1+1,4+1,6+1 |
InChI-Schlüssel |
GLVAUDGFNGKCSF-JDKPDMQJSA-N |
SMILES |
C1=NC2=C(N1)C(=S)N=CN2 |
Synonyme |
1,9-Dihydro-6H-purine-13C2,15N-6-thione; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


